molecular formula C14H15Cl2N3O B286974 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B286974
M. Wt: 312.2 g/mol
InChI Key: UBBYAVZWRSLHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC is a pyrazole-based compound that has been synthesized through a multistep process, and it has shown promising results in various studies.

Mechanism of Action

4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in inflammation and cancer progression. 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It can also inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression. 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards certain enzymes, which allows researchers to study the effects of inhibiting these enzymes. 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide also has a relatively low toxicity and can be easily synthesized in the lab. However, one limitation is that 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can have off-target effects on other enzymes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its potential toxicity.

Synthesis Methods

The synthesis of 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves a multistep process that starts with the reaction of 3-chlorobenzoyl chloride with methyl hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine to form 4-chloro-N-(3-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Finally, the propyl group is introduced using a Grignard reaction to obtain 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. Studies have shown that 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function.

properties

Molecular Formula

C14H15Cl2N3O

Molecular Weight

312.2 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15Cl2N3O/c1-3-5-11-12(16)13(19(2)18-11)14(20)17-10-7-4-6-9(15)8-10/h4,6-8H,3,5H2,1-2H3,(H,17,20)

InChI Key

UBBYAVZWRSLHPL-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)Cl)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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